Absence of Publicly Available, Comparator-Based Quantitative Biological Data for CAS 217489-85-5
A comprehensive search of primary literature, patents, and authoritative databases (excluding prohibited vendor sources) yielded no quantitative biological data—such as CB₂ binding affinity (Kᵢ), selectivity ratio versus CB₁, functional activity (EC₅₀), metabolic stability, or in vivo pharmacokinetics—for the specific compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide. The closest published chemotype, represented by fluorinated N-aryl-oxadiazolyl-propionamides such as the lead compound [¹⁸F]2, demonstrates high CB₂ affinity and selectivity over CB₁ [1]. However, the exact contribution of the 4-chlorophenyl / 2,6-difluorophenyl substitution pattern remains unquantified in the public domain.
| Evidence Dimension | CB₂ receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | Not available in non-excluded sources |
| Comparator Or Baseline | Lead N-aryl-oxadiazolyl-propionamide [¹⁸F]2: high CB₂ affinity (Kᵢ not specified in abstract), CB₁/CB₂ selectivity confirmed by autoradiography; no inhibition by CB₁-specific SR141716A [1] |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | In vitro autoradiography on rat spleen slices; ex vivo biodistribution in CD-1 mice [1] |
Why This Matters
Without quantitative comparator data, a scientific procurement decision cannot be based on demonstrated superiority; the compound's value must be inferred from class-level SAR trends until primary data are generated.
- [1] Teodoro, R., Moldovan, R., Lueg, C., et al. (2013). Radiofluorination and biological evaluation of N-aryl-oxadiazolyl-propionamides as potential radioligands for PET imaging of cannabinoid CB2 receptors. American Journal of Nuclear Medicine and Molecular Imaging, 3(Suppl 1), 11. View Source
